Xenopsin-Related Peptide 2
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H88N16O10/c1-5-36(4)50(56(82)73-47(59(85)86)28-35(2)3)74-53(79)45(30-38-32-67-42-19-10-9-18-40(38)42)71-55(81)49-23-14-26-75(49)57(83)44(21-13-25-66-60(63)64)70-52(78)43(20-11-12-24-61)69-54(80)48-22-15-27-76(48)58(84)46(31-39-33-65-34-68-39)72-51(77)41(62)29-37-16-7-6-8-17-37/h6-10,16-19,32-36,41,43-50,67H,5,11-15,20-31,61-62H2,1-4H3,(H,65,68)(H,69,80)(H,70,78)(H,71,81)(H,72,77)(H,73,82)(H,74,79)(H,85,86)(H4,63,64,66)/t36-,41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKGJJMTAAGKOY-NAURNBLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CC=CC=C6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H88N16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1193.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Research Methodologies and Experimental Models
Isolation and Purification Techniques for XP-2 and Related Peptides
The initial step in characterizing XP-2 and its analogs often involves their isolation and purification from biological sources or synthetic preparations. High-performance liquid chromatography and mass spectrometry are cornerstone techniques in this process.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for the purification of XP-2. This technique separates peptides based on their hydrophobicity. A common approach involves using a C18 stationary phase column, which contains silica (B1680970) particles with bonded 18-carbon alkyl chains, creating a non-polar environment.
The purification process typically employs a gradient elution system. The mobile phase usually consists of two solvents: an aqueous solution (Solvent A), often water with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), and an organic solvent (Solvent B), commonly acetonitrile (B52724) with TFA. The TFA serves to improve peak shape and resolution by forming ion pairs with the peptide.
Initially, the mobile phase is highly aqueous, allowing the hydrophobic XP-2 to bind to the C18 column. As the concentration of the organic solvent is gradually increased, the mobile phase becomes more non-polar. This change in polarity causes the bound peptides to elute from the column in order of their hydrophobicity, with less hydrophobic molecules eluting first. The eluted peptide fractions containing XP-2 can be detected by monitoring the absorbance of the peptide bonds at a wavelength of approximately 214 nm. The collected fractions can then be lyophilized to obtain the purified peptide.
A typical RP-HPLC setup for XP-2 purification might involve the following parameters:
| Parameter | Description |
| Column | C18, 5 µm particle size, 100 Å pore size |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient from 5% to 60% Mobile Phase B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 214 nm |
Mass spectrometry (MS) is an indispensable tool for the definitive identification and characterization of XP-2. Following purification by HPLC, MS is used to determine the precise molecular weight of the peptide, confirming its identity.
For this, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to ionize the peptide molecules. The ionized peptides are then introduced into the mass analyzer of the spectrometer. The analyzer separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that reveals the molecular weight of the intact peptide.
Furthermore, tandem mass spectrometry (MS/MS) can be utilized to determine the amino acid sequence of XP-2. In this process, the parent ion corresponding to the peptide is selected and subjected to fragmentation by collision-induced dissociation (CID) or other fragmentation methods. This breaks the peptide backbone at specific bonds, generating a series of fragment ions. The analysis of the m/z values of these fragment ions allows for the reconstruction of the peptide's amino acid sequence, providing unequivocal structural confirmation.
In Vitro Cellular and Molecular Assays
To understand the biological activity of XP-2, a variety of in vitro assays are employed. These assays utilize specific cell lines and molecular techniques to investigate the peptide's effects on cellular processes such as hormone secretion and receptor binding.
The insulinotropic properties of xenopsin-related peptides can be investigated using clonal pancreatic beta-cell lines, such as the BRIN-BD11 cell line. nih.gov These cells are a valuable model as they are responsive to glucose and other secretagogues, providing a consistent and reproducible system for studying insulin (B600854) secretion. nih.govnih.govculturecollections.org.uk
In a typical experiment, BRIN-BD11 cells are cultured and then incubated with varying concentrations of XP-2 in the presence of different glucose concentrations (e.g., basal and stimulatory levels). The amount of insulin secreted into the surrounding medium is then quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Studies on xenin-8-Gln, a close analog of XP-2, have demonstrated a concentration-dependent stimulation of insulin secretion from BRIN-BD11 cells. The following table summarizes representative data from such an experiment, illustrating the fold-increase in insulin secretion compared to a control group without the peptide.
| Concentration of Xenin-8-Gln (M) | Fold Increase in Insulin Secretion (5.6 mM Glucose) | Fold Increase in Insulin Secretion (16.7 mM Glucose) |
| 10⁻¹² | ~1.0 | ~1.0 |
| 10⁻¹⁰ | ~1.2 | ~1.1 |
| 10⁻⁸ | ~1.8 | ~1.5 |
| 10⁻⁶ | ~2.5 | ~2.0 |
Data is illustrative and based on published findings for xenin (B549566) analogs.
The potential pro-inflammatory effects of XP-2 can be assessed by measuring its ability to induce histamine (B1213489) release from mast cells. Isolated peritoneal mast cells from rodents are a common model for these assays.
The assay involves incubating the isolated mast cells with different concentrations of XP-2. After a short incubation period, the cells are pelleted by centrifugation, and the supernatant is collected. The amount of histamine released into the supernatant is then measured, often using a spectrofluorometric assay or an ELISA. The total histamine content of the cells is determined by lysing a separate aliquot of cells, and the results are typically expressed as a percentage of the total histamine released.
Research has shown that immunoreactive xenopsin (B549565) can stimulate the secretion of histamine from isolated rat mast cells. This effect indicates a potential role for xenopsin-related peptides in inflammatory responses.
| Treatment | Histamine Release (% of Total) |
| Control (Buffer) | < 5% |
| Immunoreactive Xenopsin | Significant increase over control |
Radioreceptor binding assays are crucial for determining the affinity and specificity of XP-2 for its target receptors. These assays measure the ability of the unlabeled peptide to compete with a radiolabeled ligand for binding to receptors present in a tissue preparation or on cells expressing the receptor of interest.
For instance, the binding of XP-2 to neurotensin (B549771) receptors can be investigated using synaptic membranes prepared from rat or guinea pig brains. In this assay, a constant amount of a radiolabeled neurotensin ligand (e.g., [³H]neurotensin) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled XP-2. The amount of radioligand bound to the receptors is then measured, typically by scintillation counting.
The concentration of XP-2 that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can be used to calculate the binding affinity (Ki) of XP-2 for the receptor. Studies have shown that xenopsin and related peptides can potently interact with neurotensin receptors, although with species-specific differences in affinity.
| Peptide | Relative Potency (Rat Brain Membranes) | Relative Potency (Guinea Pig Brain Membranes) |
| Neurotensin | 1.0 | 1.0 |
| Xenopsin | ~1.0 | ~0.1 |
Relative potency is a comparative measure of the peptide's ability to inhibit radiolabeled neurotensin binding.
In Vivo Animal Models for Physiological and Pathophysiological Studies
Rodent models, particularly rats and mice, have been pivotal in characterizing the physiological and pathophysiological roles of Xenopsin-Related Peptide 2. In the realm of inflammatory research, studies have demonstrated that XRP2 increases vascular permeability in rats medchemexpress.com. This effect is a hallmark of the inflammatory response and underscores the peptide's potential role as a mediator of inflammation. The ability of XRP2 to induce histamine release from rat mast cells further solidifies its pro-inflammatory profile in these models labclinics.commedchemexpress.com.
While specific studies focusing on the metabolic and neurological effects of XRP2 in rodent models are less prevalent in the current literature, the known functions of the neurotensin system, for which XRP2 is an agonist, suggest potential avenues of investigation. Neurotensin itself is implicated in the regulation of glucose homeostasis and appetite, as well as in various neurological processes, including dopamine (B1211576) signaling. Therefore, rodent models of metabolic disorders and neurological conditions could serve as valuable tools for future research into the broader physiological functions of XRP2.
This compound is described as an avian counterpart to the amphibian peptide, xenopsin medchemexpress.com. This designation implies that avian models were likely instrumental in the initial discovery and characterization of XRP2. Research in avian species would have been crucial for isolating the peptide, determining its amino acid sequence, and establishing its relationship to the broader family of xenopsin and neurotensin-related peptides. However, specific details of the avian models used in these early studies are not extensively documented in the readily available literature.
Amphibian models, most notably the African clawed frog (Xenopus laevis), have been central to understanding the biosynthesis and evolutionary origins of xenopsin and, by extension, related peptides like XRP2 nih.gov. The skin of these amphibians is a rich source of a diverse array of bioactive peptides. Studies on Xenopus have revealed that these peptides are synthesized as larger precursor proteins, which are then enzymatically processed to yield the final active molecules nih.gov. This research has provided a framework for understanding how a multitude of peptides with distinct functions can be generated from a common ancestral gene. The evolutionary relationship between the amphibian xenopsin and the avian XRP2 highlights a conservation of this signaling system across different vertebrate classes.
Genetic and Genomic Approaches
Genetic and genomic approaches, particularly the screening of cDNA and genomic libraries, have been fundamental in identifying the precursor proteins of xenopsin-related peptides. A notable example is the use of a cDNA library prepared from the skin of Silurana tropicalis, a frog species closely related to Xenopus laevis nih.gov. By screening this library, researchers were able to identify clones encoding the precursor proteins for various antimicrobial and hormone-like peptides, including those related to xenopsin nih.gov. This methodology allows for the deduction of the full amino acid sequence of the precursor, providing insights into the proteolytic cleavage sites that liberate the mature, active peptide. Such approaches are crucial for understanding the genetic basis of peptide diversity and the regulatory mechanisms governing their expression.
Gene Expression Profiling (e.g., Transcriptomics, Microarrays)
The direct application of high-throughput gene expression profiling techniques, such as transcriptomics (RNA-Seq) and microarrays, to specifically study the precursor gene of this compound is not extensively documented in publicly available research. However, these methodologies are fundamental in neuroscience and endocrinology for understanding the regulation and expression patterns of neuropeptide precursors.
Transcriptomic analysis, for instance, would enable a comprehensive quantification of the mRNA transcripts of the pro-xenopsin gene in various tissues and under different physiological conditions. This could reveal novel sites of synthesis and provide insights into the regulatory networks governing its expression. Similarly, microarray analysis, although less common now, could be designed with probes specific to the xenopsin precursor gene to assess its expression levels across a predefined set of conditions or tissues.
While specific studies on this compound are lacking, the broader field of neuropeptide research heavily relies on these techniques. For example, transcriptomic studies have been instrumental in identifying the expression of various neuropeptide precursors in different neuronal populations and peripheral tissues, helping to elucidate their potential functions.
Comparative Genomics Platforms and Bioinformatics Tools for Orthology and Synteny Analysis
The study of the evolutionary relationships of the xenopsin gene family relies on comparative genomics and a suite of bioinformatics tools. These approaches are crucial for identifying orthologs (genes in different species that evolved from a common ancestral gene) and analyzing synteny (the conservation of gene order on chromosomes between different species).
Phylogenetic analyses have positioned xenopsins as a distinct clade, suggesting an independent evolutionary origin from other related peptides like c-opsins. Such analyses are typically performed using tools that align protein or nucleotide sequences and construct evolutionary trees.
Synteny analysis, which examines the conservation of gene order in the genomic neighborhood of the gene of interest, can provide strong evidence for orthology and shed light on the evolutionary history of a gene family. While specific synteny analyses for the xenopsin precursor gene are not widely reported, the methodology involves comparing the genomic region around the xenopsin gene in one species with corresponding regions in other species. This can reveal genomic rearrangements, gene duplications, and losses that have occurred during evolution.
Several bioinformatics platforms and tools are available for such analyses:
NCBI Gene and HomoloGene: These databases provide information on gene orthology and homology across a wide range of species.
Ensembl: A comprehensive genome browser that offers tools for comparative genomics, including synteny visualization.
OrthoDB: A catalog of orthologous genes across a vast number of species.
MCScanX: A toolkit for the detection and visualization of synteny and collinearity in multiple genomes.
These tools are instrumental in understanding the evolutionary context of the xenopsin gene family and its relationship to other neuropeptide systems, such as the neurotensin family, with which it shares functional similarities.
Immunological Techniques for Detection and Localization
Immunological techniques are pivotal for the detection and localization of this compound and its related forms in biological samples. These methods rely on the high specificity of antibodies to target and bind to the peptide of interest.
Radioimmunoassay (RIA) is a highly sensitive technique used to quantify the concentration of peptides like xenopsin in tissue extracts and biological fluids. The principle of RIA is based on the competition between a radiolabeled peptide (tracer) and an unlabeled peptide (sample or standard) for a limited number of antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample.
RIAs have been successfully developed and utilized to measure the levels of immunoreactive xenopsin (iXP) in various mammalian tissues. These studies have revealed a differential distribution of xenopsin-related peptides, with higher concentrations found in the gastrointestinal tract.
Table 1: Findings from Radioimmunoassay (RIA) Studies on Xenopsin-Related Peptides
| Species | Tissue/Sample | Key Findings |
| Human | Gastric Mucosa | Presence of immunoreactive xenopsin (iXP) demonstrated. |
| Dog | Gastric Mucosa, Pancreas, Duodenum | Highest levels of iXP in the stomach, with lower levels in the pancreas and duodenum. |
| Rat | Stomach, Liver, Intestine | Significant concentrations of XP-related sequences, around 800 pmol/g. |
| Rat | Diaphragm, Skeletal Muscle | Lower concentrations of XP-related sequences, approximately 80 pmol/g. |
Immunohistochemistry (IHC) is a powerful technique for visualizing the precise localization of peptides within tissues and cells. This method uses antibodies to detect the antigen of interest in tissue sections. The antibody-antigen interaction is then visualized using a chromogenic or fluorescent detection system.
IHC studies have been instrumental in identifying the specific cell types that produce and store xenopsin-related peptides. In the mammalian stomach, for example, xenopsin-immunoreactive epithelial cells have been localized in the antral mucosa. In the amphibian Xenopus laevis, IHC has shown that xenopsin-like and xenopsin precursor fragment-like immunoreactivities coexist in the granular glands of the skin and in specific granular cells of the lower esophagus and stomach.
Table 2: Immunohistochemical Localization of Xenopsin-Related Peptides
| Species | Tissue | Cellular Localization |
| Human | Gastric Antral Mucosa | Epithelial cells |
| Dog | Gastric Antral Mucosa | Epithelial cells |
| Xenopus laevis | Skin | Granular glands |
| Xenopus laevis | Lower Esophagus, Stomach | Specific granular cells |
| Xenopus laevis | Duodenum, Large Intestine | Tall, thin cells and club-shaped cells (only Xp-like immunoreactivity) |
Future Research Directions and Therapeutic Potential
Elucidation of Undiscovered Receptors and Precise Mechanisms of Action
A significant hurdle in fully understanding the biological role of Xenopsin-Related Peptide 2 (XP-2) is the lack of a specifically identified receptor. nih.govnih.gov Current evidence suggests that the effects of xenopsin-related peptides may be mediated, at least in part, through neurotensin (B549771) receptors due to structural similarities between these peptide families. nih.gov Indeed, mammalian xenopsin-related peptides have been shown to potently cross-react in radioreceptor assays for neurotensin. Future research should prioritize the identification and characterization of specific receptors for XP-2. This could involve techniques such as affinity chromatography, expression cloning, and receptor-ligand binding assays using labeled XP-2.
Unraveling the precise mechanisms of action is contingent on identifying its cognate receptor(s). Once identified, downstream signaling pathways can be meticulously investigated. Key questions to address include:
Which G-protein subtypes are coupled to the XP-2 receptor?
What are the key second messenger systems activated upon receptor binding (e.g., adenylyl cyclase, phospholipase C)?
How does XP-2 stimulation influence intracellular calcium levels and protein kinase cascades?
Answering these questions will provide a foundational understanding of how XP-2 exerts its effects at the cellular level, paving the way for more targeted therapeutic interventions.
Development of XP-2 Analogues and Hybrid Peptides for Pharmacological Intervention
Native peptides often face limitations as therapeutic agents due to their short half-life and susceptibility to enzymatic degradation. The development of XP-2 analogues and hybrid peptides represents a promising strategy to overcome these challenges and enhance their pharmacological properties.
Strategies for Enhancing Bioactivity and Stability
Several strategies can be employed to improve the bioactivity and stability of XP-2. These approaches, which have been successfully applied to other therapeutic peptides, include:
Amino Acid Substitution: Replacing specific amino acids with unnatural or D-amino acids can confer resistance to proteolysis.
N- and C-terminal Modifications: Capping the ends of the peptide can protect against exopeptidases.
Pegylation: The addition of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and improving its pharmacokinetic profile.
Cyclization: Creating a cyclic version of the peptide can enhance conformational rigidity and stability.
The table below outlines potential modification strategies and their expected outcomes for the development of XP-2 analogues.
| Modification Strategy | Rationale | Expected Outcome |
| Alanine Scanning Mutagenesis | Identify key residues for receptor binding and activity. | Design of more potent and selective analogues. |
| D-Amino Acid Substitution | Increase resistance to enzymatic degradation. | Prolonged in vivo half-life. |
| N-terminal Acetylation | Block aminopeptidase (B13392206) activity. | Enhanced stability. |
| C-terminal Amidation | Block carboxypeptidase activity. | Enhanced stability. |
| PEGylation | Increase hydrodynamic radius. | Reduced renal clearance and longer circulation time. |
Multi-Targeting Approaches for Complex Metabolic Disorders
Given the potential role of xenopsin-related peptides in metabolic regulation, designing hybrid peptides that can interact with multiple receptors is a particularly exciting avenue. For instance, a hybrid peptide combining the active core of XP-2 with that of another metabolically active peptide, such as a glucagon-like peptide-1 (GLP-1) receptor agonist, could offer synergistic effects for the treatment of type 2 diabetes and obesity. nih.gov This multi-targeting approach could simultaneously influence insulin (B600854) secretion, appetite, and energy expenditure, providing a more comprehensive therapeutic effect for complex metabolic diseases.
Exploration of XP-2 as a Diagnostic or Prognostic Biomarker
The tissue distribution of xenopsin-related peptides suggests they could serve as biomarkers for certain pathological conditions. For example, immunoreactive xenopsin (B549565) has been identified in the gastric mucosa of humans and dogs. nih.gov Furthermore, levels of xenopsin-related peptide-1 have been found to be elevated in patients with polycystic ovary syndrome (PCOS), a condition often associated with metabolic disturbances. nih.gov
Future studies should investigate whether circulating levels of XP-2 are altered in various diseases, including:
Metabolic Disorders: Type 2 diabetes, obesity, and metabolic syndrome.
Gastrointestinal Diseases: Inflammatory bowel disease, gastritis, and certain gastrointestinal cancers.
Inflammatory Conditions: Given that xenopsin-related peptides can be generated during the inflammatory response, XP-2 could be a marker of inflammatory activity.
The development of sensitive and specific immunoassays for XP-2 will be crucial for these investigations. If a strong correlation between XP-2 levels and a specific disease state is established, it could lead to the development of novel diagnostic or prognostic tools.
Investigating the Role of XP-2 in Other Physiological and Pathological Processes
The initial characterization of XP-2 revealed its ability to increase vascular permeability and stimulate histamine (B1213489) release from mast cells, suggesting a role in local inflammatory responses and the regulation of tissue blood flow and fluid exchange. nih.gov However, the ubiquitous distribution of its precursor suggests a broader physiological significance.
Future research should explore the involvement of XP-2 in a wider range of biological processes, including:
Cardiovascular Regulation: Investigating its effects on blood pressure, heart rate, and vascular tone.
Neurotransmission: Exploring its potential as a neuromodulator in the central and peripheral nervous systems.
Immune Modulation: Further elucidating its role in inflammation and immune cell function.
Cell Proliferation and Differentiation: Investigating its potential involvement in tissue growth and repair.
By expanding the scope of investigation, a more complete picture of XP-2's physiological and pathological roles will emerge, potentially uncovering new therapeutic targets.
Translational Research and Clinical Applications of XP-2-Based Therapies
The ultimate goal of this line of research is to translate basic scientific findings into tangible clinical applications. While still a distant prospect for XP-2, a clear path for translational research can be envisioned. Once potent and stable XP-2 analogues or hybrid peptides have been developed and their mechanisms of action are better understood, preclinical studies in animal models of relevant diseases will be necessary.
These studies will need to assess the efficacy, safety, and pharmacokinetic profiles of these novel compounds. If preclinical data are promising, this could pave the way for investigational new drug (IND) applications and the initiation of clinical trials in humans. Potential therapeutic areas for XP-2-based therapies could include:
Metabolic Diseases: As adjunct therapies for type 2 diabetes and obesity.
Inflammatory Disorders: To modulate local inflammatory responses.
Vascular Disorders: To regulate blood flow and vascular permeability.
The journey from peptide discovery to clinical application is long and challenging, but the foundational knowledge of related peptides provides a strong rationale for the continued investigation of this compound and its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the structural characteristics of Xenopsin-Related Peptide 2 (XP-2), and how can they be experimentally determined?
- Methodological Answer : XP-2 is a bioactive peptide structurally related to Xenopsin, an octapeptide first isolated from Xenopus laevis. To determine its primary structure, use Edman degradation or mass spectrometry (MS) for sequence validation. For secondary structure analysis (e.g., α-helix or β-sheet content), circular dichroism (CD) spectroscopy under varying pH conditions is recommended. Nuclear magnetic resonance (NMR) can resolve tertiary structure dynamics .
Q. What methodologies are recommended for synthesizing XP-2 with high purity for functional studies?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is optimal. Critical steps include:
- Coupling efficiency : Use HOBt/DIC as activators for sterically hindered residues.
- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA) achieves >95% purity. Validate purity via analytical HPLC and MALDI-TOF MS .
Q. How can researchers verify the biological activity of XP-2 in modulating gastrointestinal functions?
- Methodological Answer : Use in vitro assays such as rat stomach strip contractions or isolated guinea pig ileum preparations. For in vivo studies, administer XP-2 intravenously in murine models and measure gastric acid secretion via pH-metry. Compare results to neurotensin, a structurally related peptide, to assess functional overlap .
Advanced Research Questions
Q. How should cross-linking experiments be designed to study XP-2 interactions with gastrointestinal receptors?
- Methodological Answer : Use photo-reactive cross-linkers like S-Succinimidyl-3-(4-hydroxyphenyl)propionate (SSIN) under UV irradiation (355 nm). Enrich cross-linked peptide-receptor complexes using SSIN-modified magnetic beads. Validate via LC-MS/MS, focusing on the modified XP-2 peak at m/z 1383.72 .
Q. What strategies resolve contradictions in functional data between XP-2 and its analogs (e.g., Xenopsin-Related Peptide 1)?
- Methodological Answer : Conduct dose-response assays to compare EC₅₀ values across peptides. Use competitive binding assays with radiolabeled neurotensin to identify receptor affinity differences. Structural alignment via homology modeling (e.g., SWISS-MODEL) can highlight residue-specific contributions to activity .
Q. How can computational models improve XP-2 design for stability under harsh physiological conditions?
- Methodological Answer : Apply geometric latent diffusion models to predict XP-2 conformations resistant to enzymatic degradation. Validate hyperstable designs using accelerated thermal denaturation (CD spectroscopy) and protease resistance assays (e.g., trypsin/chymotrypsin incubation). Reference Table 1 for deep learning frameworks applicable to peptide engineering .
Table 1 : Deep Generative Models for Peptide Design
| Method | Feature Representation | Application | Validation Technique |
|---|---|---|---|
| Geometric Latent Diffusion | 3D structural coordinates | Hyperstable peptides | NMR, thermal denaturation |
| NLM | One-hot encoding | Antimicrobial peptides | MIC assays |
| NLM | Evolutionary data | Signal peptide design | Cellular secretion assays |
| (Adapted from ) |
Methodological Considerations for Reproducibility
- Data Contradictions : Address variability in peptide activity by standardizing biological replicates (n ≥ 6) and including internal controls (e.g., neurotensin) in each experiment .
- Analytical Uncertainty : Quantify peptide content via isotope dilution mass spectrometry (ID-MS) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
